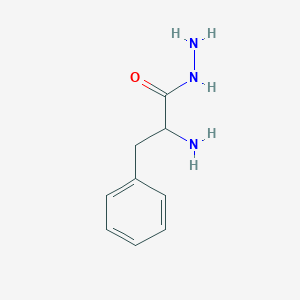

H-Phe-NHNH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Phe-NHNH2, also known as L-Phenylalanine hydrazide, is a compound with the molecular formula C9H13N3O . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-phenylpropanehydrazide .

Synthesis Analysis

The synthesis of H-Phe-NHNH2 and its analogues has been reported in the literature . The dipeptide H-Phe-Phe-NH2 was chosen as a lead compound for the development of stable and orally bioavailable SP 1–7 mimetics . The structure-activity relationship (SAR) of a set of modified H-Phe-Phe-NH2 analogues was presented, and their potential active uptake by PEPT1 transporter, intestinal permeability, and metabolic stability were evaluated . Local constraints via peptide backbone methylation or preparation of cyclized analogues based on pyrrolidine were evaluated and were shown to significantly improve the in vitro pharmacokinetic properties .Molecular Structure Analysis

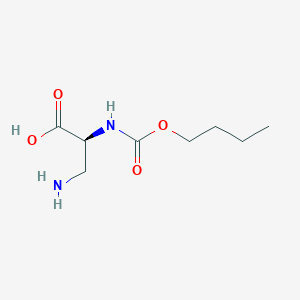

H-Phe-NHNH2 contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 N hydrazine .Physical And Chemical Properties Analysis

H-Phe-NHNH2 has a molecular weight of 179.22 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 179.105862047 g/mol . It has a Topological Polar Surface Area of 81.1 Ų and a Heavy Atom Count of 13 .Aplicaciones Científicas De Investigación

Cancer Research Applications

Research highlights the significance of proton dynamics in cancer, including the role of the Na+/H+ exchanger isoform 1 (NHE1) in the aberrant regulation of hydrogen ion dynamics within tumor cells. Elevated NHE1 activity correlates with altered pH levels in cancer cells, suggesting potential targets for anticancer therapy (Harguindey et al., 2013). Additionally, insights into NHE1's structure and function are provided by studies on its dimeric structure, supporting its involvement in heart disease and cell growth and proliferation (Moncoq et al., 2008).

Chemical Sensing and Imaging

Developments in chemical probes for detecting and imaging specific molecules highlight the use of hydrazide functionalities. A novel probe for colorimetric detection of hydrazine and fluorescent imaging of hydrogen peroxide demonstrates high selectivity and sensitivity, showcasing the potential for hydrazide compounds in environmental and biological applications (Han et al., 2019).

Photocatalytic Hydrogen Evolution

The role of bimetallic phosphides-based nanomaterials as cocatalysts in photocatalytic hydrogen evolution from water splitting is explored, indicating the efficiency of such materials in harnessing solar energy for sustainable hydrogen fuel production. This research underscores the importance of developing high-activity semiconductor materials for enhanced hydrogen evolution performance (Li et al., 2021).

Hydrogen Storage Materials

Investigations into metal-organic frameworks (MOFs) as heterogeneous catalysts for hydrogen production from lightweight inorganic hydrides show promising results for ammonia–borane and hydrazine-based materials. The nanoconfinement of hydrides in MOFs facilitates thermal decomposition, lowering the hydrogen release temperature, and offering a pathway for utilizing such materials in energy storage and conversion (Rossin et al., 2017).

Molecular and Structural Biology

Research on the selective epitaxial growth of calcium compounds with nitrogen and hydrogen demonstrates the ability to control hydrogen charge states in materials, which is crucial for understanding catalytic activities and developing new materials for various applications (Chon et al., 2022).

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYBQLHLHAROJR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-NHNH2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.